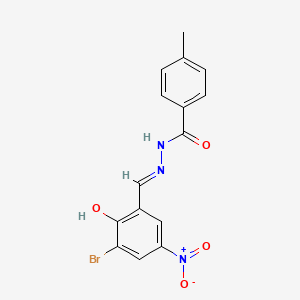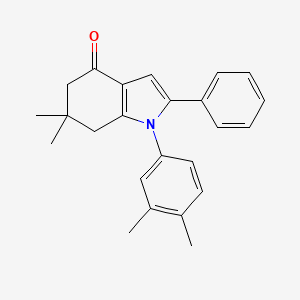
N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-methylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-methylbenzohydrazide, commonly known as BNMBH, is a chemical compound that has been widely used in scientific research for various purposes. This compound has shown significant potential in the field of medicinal chemistry and drug development due to its unique chemical properties and biological activities.
作用機序
The mechanism of action of BNMBH is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells. BNMBH has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
BNMBH has been shown to have a wide range of biochemical and physiological effects on different organisms. It has been shown to disrupt the cell membrane of bacteria, leading to cell death. BNMBH has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, BNMBH has been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage.
実験室実験の利点と制限
One of the main advantages of using BNMBH in lab experiments is its broad spectrum of activity against different microorganisms and cancer cells. It is also relatively easy to synthesize and purify, making it a cost-effective option for drug development. However, one of the limitations of using BNMBH is its potential toxicity, which can limit its use in vivo. Further research is needed to determine the optimal dosage and administration of BNMBH for different applications.
将来の方向性
There are several potential future directions for the use of BNMBH in scientific research. One area of interest is the development of new antibacterial agents based on the chemical structure of BNMBH. Another potential direction is the development of new anticancer agents that can target specific types of cancer cells. In addition, BNMBH has shown potential as an antiviral agent, and further research is needed to explore this application. Overall, BNMBH is a promising compound with significant potential for future research and development in the field of medicinal chemistry.
合成法
The synthesis of BNMBH can be achieved by the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 4-methylbenzohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of BNMBH as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
科学的研究の応用
BNMBH has been extensively studied for its potential use in developing new drugs for the treatment of various diseases. It has been shown to exhibit significant antibacterial, antifungal, and antiviral activities against a wide range of microorganisms. BNMBH has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4/c1-9-2-4-10(5-3-9)15(21)18-17-8-11-6-12(19(22)23)7-13(16)14(11)20/h2-8,20H,1H3,(H,18,21)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPMOUBRJTXLAQ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(3-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6132834.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6132840.png)

![1-{5-[(4-acetyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6132859.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6132866.png)
![2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B6132869.png)
![N-{1-[(2,4-dimethylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6132886.png)
![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B6132900.png)
![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)